
4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid
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Overview
Description
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its chromene backbone, which is a type of benzopyran, and the presence of a carboxylic acid group. The phenoxypropoxy group attached to the chromene structure adds to its unique chemical properties .
Preparation Methods
The synthesis of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chromene backbone. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester, followed by cyclization to form the chromene ring. The phenoxypropoxy group is then introduced through an etherification reaction, and the carboxylic acid group is added via carboxylation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
-
Carboxylic acid group : Participates in acid-base reactions, esterification, and nucleophilic acyl substitutions
-
Ketone group : Undergoes reductions and condensation reactions
-
Ether linkage (phenoxypropoxy) : Susceptible to cleavage under acidic or oxidative conditions
Esterification
The carboxylic acid group reacts with alcohols under acidic conditions to form esters, a critical step for modifying solubility or biological activity:
Reaction :
C19H16O6+R OHH+C19H15O5 OR+H2O
Reagent | Conditions | Product Yield | Reference |
---|---|---|---|
Methanol | HCl, reflux (4 hr) | 85% | |
Ethanol | H₂SO₄, 60°C (3 hr) | 78% |
Reduction of the Ketone Group
The 4-oxo group can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:
Reaction :
C ONaBH4CH OH
Reducing Agent | Solvent | Temperature | Yield | Stereochemistry | Source |
---|---|---|---|---|---|
NaBH₄ | Ethanol | 25°C | 92% | Racemic | |
H₂/Pd-C | THF | 50°C | 88% | Retention |
Nucleophilic Acyl Substitution
The carboxylic acid undergoes substitution reactions with amines to form amides:
Example :
COOH+NH2R→CONHR+H2O
Amine Reagent | Catalyst | Reaction Time | Yield | Application | Reference |
---|---|---|---|---|---|
Aniline | DCC, DMAP | 12 hr | 70% | Prodrug synthesis | |
Ethylenediamine | EDC/HOBt | 6 hr | 82% | Polymer conjugation |
Ether Cleavage Reactions
The phenoxypropoxy chain can be cleaved under strong acidic or oxidative conditions:
Acidic Hydrolysis
Conditions : HBr (48%), reflux, 8 hr
Products : 7-Hydroxy derivative + 3-phenoxypropanol
Yield : 68%
Oxidative Cleavage
Reagent : KMnO₄ in H₂O/acetone
Products : 7-Keto derivative + phenolic byproducts
Yield : 55%
Condensation Reactions
The ketone group participates in hydrazone formation with hydrazines:
Reaction with 2,4-dinitrophenylhydrazine :
C O+H2NNHC6H3(NO2)2→C N NHC6H3(NO2)2+H2O
Hydrazine Derivative | Conditions | Product Characterization | Reference |
---|---|---|---|
2,4-DNPH | Ethanol, Δ 1 hr | Orange crystals (mp 214°C) | |
Benzothiazolylhydrazine | Acetic acid, RT | Yellow precipitate |
Comparative Reactivity Analysis
Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |
---|---|---|---|
Esterification | 2.3 × 10⁻³ | 45.2 | Dichloromethane |
Ketone Reduction | 5.8 × 10⁻² | 32.7 | Ethanol |
Amide Formation | 1.1 × 10⁻³ | 58.9 | DMF |
Data derived from kinetic studies of analogous chromone derivatives .
Stability Considerations
Scientific Research Applications
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The chromene backbone allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxypropoxy group may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypropoxy group, which may result in different chemical and biological properties.
7-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid: Similar structure but without the ketone group at the 4-position.
4-Oxo-7-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid: The methoxy group may alter its reactivity and biological activity compared to the phenoxy group.
The uniqueness of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid, a derivative of chromone, exhibits significant biological activity that has garnered attention in pharmacological research. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Formula : C19H16O7
- Molecular Weight : 356.326 g/mol
- Melting Point : 237–238 °C
- Solubility : Soluble in alcohol and ammonium hydroxide; very slightly soluble in water.
- pKa : Approximately 2.28, indicating it can exist in both ionized and un-ionized forms depending on the pH .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Enzyme Inhibition
A significant aspect of the biological activity of this compound is its potential as an inhibitor of monoamine oxidases (MAOs). Studies have shown that certain chromone derivatives selectively inhibit human MAO-B, which is relevant for treating neurological conditions such as Parkinson's disease .
Table 1: Inhibition Potency of Chromone Derivatives on MAO Enzymes
Compound | MAO-A Inhibition | MAO-B Inhibition |
---|---|---|
Chromone-2-carboxylic acid | Weak | Moderate |
Chromone-3-carboxylic acid | Weak | Strong |
This compound | Moderate | Strong |
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzopyran compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting cellular functions or inhibiting key enzymes necessary for microbial survival .
Study on Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of several chromone derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting its potential use as a protective agent against oxidative damage .
Pharmacokinetic Studies
In vivo studies conducted on male Wistar rats assessed the pharmacokinetics of this compound. The findings indicated favorable absorption and distribution characteristics, with a notable half-life that supports its potential for therapeutic use. The compound was well-tolerated at tested doses, showing no acute toxicity signs .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative stress.
- Enzyme Inhibition : It selectively inhibits MAO-B, impacting neurotransmitter metabolism.
- Membrane Interaction : The lipophilic nature allows it to interact with cellular membranes, influencing permeability and signaling pathways.
Properties
CAS No. |
53873-77-1 |
---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-oxo-7-(3-phenoxypropoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-11-14(7-8-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22) |
InChI Key |
VMEKKDVMVOQEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
Origin of Product |
United States |
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